2-Acetoxyisobutyryl bromide
Overview
Description
2-Acetoxyisobutyryl bromide is an organic compound with the molecular formula C6H9BrO3. It is a colorless to pale yellow liquid that is sensitive to moisture. This compound is used primarily as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Acetoxyisobutyryl bromide, also known as 2-Acetoxy-2-methylpropionyl bromide, is a chemical compound with the molecular formula C6H9BrO3 It’s often used as a reagent in organic synthesis .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. As a bromide compound, it may act as an electrophile in chemical reactions, reacting with nucleophiles. The acetoxy group could potentially act as a leaving group in these reactions .
Biochemical Pathways
As a reagent in organic synthesis, it likely participates in various chemical reactions that lead to the formation of different organic compounds .
Pharmacokinetics
As a chemical reagent, it’s primarily used in laboratory settings rather than in biological systems .
Result of Action
As a reagent, its primary role is likely in the synthesis of other compounds rather than exerting direct effects on biological systems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of moisture, as it is moisture sensitive . Additionally, its stability and efficacy can be influenced by temperature, as it has a boiling point of 100°C to 110°C at 25 mmHg .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of cordycepin, a bioactive compound found in Cordyceps militaris . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to be involved in the synthesis of cordycepin , but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetoxyisobutyryl bromide can be synthesized through the bromination of 2-acetoxyisobutyryl chloride using hydrogen bromide as the brominating agent. The reaction is typically carried out under anhydrous conditions with dry nitrogen gas introduced into the system to maintain a dry state. The temperature range for this reaction is from -20°C to 190°C, with room temperature being the most preferred .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the same bromination process but on a larger scale. The reaction vessel is equipped with systems to control temperature and maintain anhydrous conditions. The product is then purified through distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxyisobutyryl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-acetoxyisobutyric acid and hydrogen bromide.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include various substituted acetoxyisobutyryl derivatives.
Hydrolysis Products: The primary products of hydrolysis are 2-acetoxyisobutyric acid and hydrogen bromide.
Scientific Research Applications
2-Acetoxyisobutyryl bromide has several applications in scientific research:
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the preparation of drugs and other therapeutic agents.
Comparison with Similar Compounds
2-Acetoxyisobutyryl chloride: Similar in structure but contains a chloride group instead of a bromide group.
2-Acetoxyisobutyric acid: The hydrolyzed form of 2-acetoxyisobutyryl bromide.
2-Acetoxy-2-methylpropionyl bromide: Another name for this compound, highlighting its structural similarity.
Uniqueness: this compound is unique due to its specific reactivity as an acylating agent with a bromide leaving group. This makes it particularly useful in substitution reactions where the bromide group can be easily replaced by other nucleophiles .
Properties
IUPAC Name |
(1-bromo-2-methyl-1-oxopropan-2-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-4(8)10-6(2,3)5(7)9/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKAXSHFTDPZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369215 | |
Record name | 2-Acetoxyisobutyryl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40635-67-4 | |
Record name | 2-(Acetyloxy)-2-methylpropanoyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40635-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetoxyisobutyryl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromocarbonyl-1-methylethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-acetoxyisobutyryl bromide in the context of these research papers?
A1: The provided research highlights the use of this compound as a derivatizing agent for analytical purposes. Specifically, it reacts with target molecules to form derivatives detectable by gas chromatography [] or high-performance liquid chromatography []. This allows for the indirect quantification of the original target compound.
Q2: Can you give an example of how this compound is utilized in a specific chemical synthesis?
A2: In a study focused on synthesizing oligodeoxy disaccharides, this compound played a crucial role in modifying mannobiose derivatives []. Reacting it with a 6,6′-dideoxy compound led to the formation of a key intermediate, a 3′-bromide, which was further modified to achieve the desired oligodeoxy disaccharide structure.
Q3: The abstract of one paper mentions using isopropyl alcohol with this compound. What is the purpose of isopropyl alcohol in this context?
A3: Isopropyl alcohol acts as a reagent in the derivatization reaction with this compound [, ]. This reaction forms isopropyl-2-(acethyloxy)-2-methylpropanoate, a derivative with suitable properties for detection and analysis via gas chromatography or high-performance liquid chromatography.
Q4: Are there any details regarding the analytical methods used to quantify the derivatives formed with this compound?
A4: Two analytical methods are specifically mentioned: gas chromatography [] and reverse-phase high-performance liquid chromatography (Re-HPLC) []. These methods allow for separation and quantification of the derivatives, enabling the indirect determination of the original target compounds.
Q5: Beyond its use in analytical chemistry, what other applications of this compound are explored in the research?
A5: One study investigates the use of this compound in the synthesis of (-)-chorismic acid from (-)-shikimic acid []. The compound facilitates the formation of a key intermediate, (+)-methyl (3R,4S,5R)-3-bromo-4-acetoxy-5-hydroxy-1-cyclohexene-1-carboxylate, which is then further modified to achieve the final product.
Q6: What specific advantages do the described analytical methods offer in terms of performance?
A6: Both gas chromatography and reverse-phase HPLC demonstrate good linearity and correlation coefficients for the analysis of this compound derivatives. The reported relative standard deviation (RSD) values indicate good precision, while the recovery rates suggest acceptable accuracy of these methods [, ].
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